molecular formula C24H19NO B1616574 N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine CAS No. 53983-76-9

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

Cat. No.: B1616574
CAS No.: 53983-76-9
M. Wt: 337.4 g/mol
InChI Key: IBKFPODMQLEYRC-UHFFFAOYSA-N
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Description

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine is an organic compound with the chemical formula C24H19NO. It is a Schiff base derived from the condensation of benzylamine and 2-hydroxy-1-naphthaldehyde. This compound is known for its unique structural features, which include a naphthalene ring system and a benzylidene group, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine typically involves the condensation reaction between benzylamine and 2-hydroxy-1-naphthaldehyde. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the starting amine and aldehyde. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine involves its ability to form coordination complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions. The compound’s biological activity is attributed to its ability to interact with cellular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Another Schiff base with similar structural features but derived from benzylamine and benzaldehyde.

    N-Benzylidene-(2-hydroxyphenyl)benzylamine: Similar to N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine but with a phenyl ring instead of a naphthalene ring.

Uniqueness

This compound is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it more versatile in forming coordination complexes and exhibiting biological activities compared to its phenyl analogs .

Properties

IUPAC Name

1-[(benzylideneamino)-phenylmethyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO/c26-22-16-15-19-11-7-8-14-21(19)23(22)24(20-12-5-2-6-13-20)25-17-18-9-3-1-4-10-18/h1-17,24,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKFPODMQLEYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298790
Record name 1-{[(E)-Benzylideneamino](phenyl)methyl}naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53983-76-9
Record name NSC126256
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-{[(E)-Benzylideneamino](phenyl)methyl}naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((BENZYLIDENE-AMINO)-PHENYL-METHYL)-NAPHTHALEN-2-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine
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N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine
Reactant of Route 3
N-Benzylidene-(2-hydroxy-1-naphthyl)benzylamine

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